2-Benzoyl-2-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-2-methylcyclohexan-1-one is an organic compound with the molecular formula C14H16O. It is a derivative of cyclohexanone, where a benzoyl group and a methyl group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-2-methylcyclohexan-1-one typically involves the Friedel-Crafts acylation reaction. In this process, cyclohexanone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-2-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 2-benzoyl-2-methylcyclohexanol.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
2-Benzoyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-2-methylcyclohexan-1-one involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: A simpler analog without the benzoyl group.
Benzophenone: Contains two benzoyl groups attached to a central carbon atom.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
2-Benzoyl-2-methylcyclohexan-1-one is unique due to the presence of both a benzoyl and a methyl group on the cyclohexane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
128402-06-2 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-benzoyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(10-6-5-9-12(14)15)13(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
JECYRXSLRHHTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.